7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-7-11(10-5-3-2-4-6-10)15-13-8-12(14(18)19)16-17(9)13/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXLVVUFWLVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-05-7 | |
| Record name | 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds
A foundational method involves the cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl precursors. For instance, 5-amino-3-methylpyrazole can react with ethyl benzoylacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via initial enamine formation, followed by intramolecular cyclization and dehydration. Piperidine acetate is often employed as a catalyst, with refluxing aqueous ethanol as the solvent. This method typically yields 60–75% of the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH.
Sodium Salt-Mediated Cyclocondensation
Alternative protocols utilize sodium salts of hydroxymethylene cycloalkanones (e.g., sodium (hydroxymethylene)cyclopentanone) to enhance reactivity. Heating 5-amino-1-phenyl-3-methylpyrazole with these salts in water at 80°C for 12 hours generates the fused pyrimidine ring. Acetic acid is added to precipitate the product, which is then recrystallized from ethanol. This approach avoids harsh solvents but requires stoichiometric control to prevent over-cyclization.
Multi-Component Reaction (MCR) Strategies
One-Pot Synthesis Using Aldehydes and Amino Esters
A scalable MCR method involves benzaldehyde, ethyl 3-amino-1H-pyrazole-4-carboxylate, and di-tert-butyl peroxide (DTBP) in 1,2-dichloroethane (DCE) at 130°C. The reaction proceeds via radical-initiated coupling, forming the pyrazolo[1,5-a]pyrimidine skeleton in 24 hours. Post-synthetic hydrolysis of the ethyl ester group with 6M HCl at reflux for 6 hours yields the carboxylic acid derivative. This method achieves a 58–65% overall yield and is amenable to gram-scale production.
Post-Synthetic Modifications
Oxidation of Methyl Esters
Introducing the carboxylic acid group via oxidation is a common late-stage modification. For example, methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is treated with KMnO₄ in acidic aqueous acetone at 60°C. The oxidation proceeds quantitatively within 4 hours, yielding the carboxylic acid with >95% purity after recrystallization.
Catalytic Methods and Optimization
Recent advances employ transition-metal catalysts to improve efficiency. Palladium(II) acetate (5 mol%) in dimethylformamide (DMF) at 120°C accelerates the cyclization step, reducing reaction time to 3 hours. Yields improve to 80–85% under these conditions, though catalyst recovery remains a challenge.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 5, 7, and 2. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Position 5 (R5): Phenyl group (target compound): Contributes to π-π stacking interactions in biological targets.
Position 7 (R7) :
- Methyl group : Moderately electron-donating, improving solubility compared to bulkier substituents.
- CF3 or ClCF2 : Electron-withdrawing groups increase reactivity and may enhance binding to hydrophobic enzyme pockets .
Position 2 (R2) :
- Carboxylic acid (COOH) : Critical for salt formation and target engagement via ionic interactions.
- Ester (COOEt) : Intermediate in synthesis; hydrolyzed to COOH for biological evaluation .
Biological Activity
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 312922-05-7) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁N₃O₂. The compound features a fused pyrazole and pyrimidine ring system, contributing to its biological activity. Its structural characteristics allow it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 253.26 g/mol |
| CAS Number | 312922-05-7 |
| Chemical Structure | Chemical Structure |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that related compounds effectively inhibited cell proliferation in MCF-7 breast cancer cells by inducing cell cycle arrest and promoting apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5i (related compound) | 3–10 | Induces apoptosis, inhibits EGFR/VGFR2 |
| 7-Methyl-5-phenyl... | TBD | Potential apoptosis induction (further studies needed) |
Enzymatic Inhibition
The biological activity of this compound also extends to enzymatic inhibition. Pyrazolo[1,5-a]pyrimidines have been shown to act as inhibitors of various kinases involved in cancer progression. Specifically, they have been studied for their inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy .
Mechanistic Studies
Molecular docking studies have provided insights into the binding modes of these compounds with their targets. For example, docking simulations suggest that the pyrazolo[1,5-a]pyrimidine scaffold can effectively bind to the ATP-binding site of kinases like EGFR and VEGFR2, leading to significant inhibition of their activity. This interaction is crucial for understanding how these compounds can be optimized for better efficacy against cancer cells .
Case Studies
Several case studies have reported on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- MCF-7 Cell Line : Treatment with related compounds resulted in a significant increase in early and late apoptosis rates compared to controls.
- A549 Cell Line : Similar effects were observed where compounds induced cell cycle arrest and promoted apoptosis through specific signaling pathways.
Q & A
Basic: What are the common synthetic routes for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives?
The synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. For example:
- Step 1: React 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Introduce substituents via substitution reactions . For instance, chlorination at the 7-position can be achieved using phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux .
- Step 3: Carboxylic acid functionalization may involve hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions .
Key parameters : Temperature (reflux ~80–120°C), solvent choice (ethanol, dioxane), and catalysts (triethylamine for deprotonation). Yields are optimized by controlling reaction time and purification via column chromatography or recrystallization .
Basic: How is the structure of this compound confirmed post-synthesis?
Multi-technique validation is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, methyl groups appear as singlets (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with fused rings .
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., fused pyrazole-pyrimidine systems show planarity with ~1.3° deviation) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks for derivatives like C₁₃H₁₀ClN₃ at m/z 261.1) .
Advanced: How can reaction yields be optimized for derivatives with electron-withdrawing substituents (e.g., CF₃)?
Electron-withdrawing groups (EWGs) like trifluoromethyl reduce nucleophilicity, necessitating:
- Catalyst tuning : Use Lewis acids (e.g., ZnCl₂) to activate electrophilic sites .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Higher temperatures (100–120°C) may improve reaction rates but risk decomposition; microwave-assisted synthesis can reduce time .
Case study : Synthesis of 7-(trifluoromethyl) derivatives achieved 75% yield using DMF at 110°C, compared to 50% in ethanol .
Advanced: How to address discrepancies in biological activity data across structurally similar analogs?
Systematic structure-activity relationship (SAR) studies are essential:
- Substituent effects : Compare analogs with varying groups (e.g., 7-CF₃ vs. 7-Cl). For example, 7-CF₃ derivatives show enhanced kinase inhibition due to increased hydrophobicity .
- Bioassay standardization : Ensure consistent protocols (e.g., IC₅₀ measurements using recombinant enzymes vs. cell-based assays) .
- Statistical validation : Apply multivariate analysis to isolate variables (e.g., logP, steric bulk) impacting activity .
Example : A 7-cyclopropyl analog exhibited COX-2 inhibition (IC₅₀ = 0.8 µM), while a 7-phenyl derivative was inactive, highlighting the role of steric constraints .
Basic: What are typical biological targets for pyrazolo[1,5-a]pyrimidine derivatives?
This class exhibits multi-target potential :
- Enzyme inhibition : COX-2 (anti-inflammatory), HMG-CoA reductase (cholesterol synthesis), and kinases (e.g., KDR for angiogenesis) .
- Receptor modulation : Peripheral benzodiazepine receptors (PBR) and corticotropin-releasing factor (CRF1) receptors .
- Antimicrobial activity : Derivatives with furan or chlorophenyl groups show efficacy against bacterial/viral pathogens .
Mechanistic insight : The carboxylic acid group at position 2 enhances binding to catalytic lysine residues in enzymes via salt bridges .
Advanced: How to mitigate regioselectivity challenges during core ring formation?
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis depends on:
- Precursor design : Use 5-aminopyrazoles with bulky substituents (e.g., phenyl) to direct cyclization to the 1,5-a position .
- Reaction conditions : Acidic media favor protonation at the pyrimidine N3, guiding ring closure .
- Isomer separation : Chromatography (e.g., silica gel with 9:1 petroleum ether/ethyl acetate) resolves isomers like ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate vs. its positional isomer .
Basic: What purification techniques are recommended for this compound?
- Column Chromatography : Silica gel with gradient elution (e.g., 8:2 to 1:1 petroleum ether/ethyl acetate) .
- Recrystallization : Use cyclohexane/CH₂Cl₂ (1:1) for high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for polar derivatives .
Advanced: How to design derivatives for improved metabolic stability?
- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl esters hydrolyzed in vivo) .
- Fluorination : Introduce CF₃ or F groups to block cytochrome P450-mediated oxidation .
- Heterocyclic replacements : Substitute phenyl with pyridyl rings to reduce clearance rates .
Data-driven example : Methyl 7-cyclopropyl analogs showed 3× longer half-life in hepatic microsomes compared to non-fluorinated analogs .
Basic: What safety precautions are critical during synthesis?
- POCl₃ handling : Use inert atmosphere (argon) and quench excess reagent with NaHCO₃ to prevent HCl release .
- Solvent disposal : Recover DMF via distillation to minimize environmental impact .
- Personal protective equipment (PPE) : Acid-resistant gloves and fume hoods for reactions involving chlorinated solvents .
Advanced: How to validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
- Knockout models : Use CRISPR-Cas9 to delete the target gene and confirm loss of compound efficacy .
- Fluorescent probes : Design analogs with BODIPY tags for microscopy-based localization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
